3-(3-Bromophenyl)spiro[3.3]heptane
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Overview
Description
Spiro[3.3]heptane is a chemical compound that can mimic the mono-, meta- and para-substituted phenyl rings in drugs . It’s often used in medicinal chemistry as a 3D-shaped scaffold .
Synthesis Analysis
Substituted spiro[3.3]heptanes are usually synthesized using linear approaches . The synthesis of spiroheptanones has also been reported .Molecular Structure Analysis
The spiro[3.3]heptane core, with the non-coplanar exit vectors, was shown to be a saturated benzene bioisostere . More details about its structure can be found on ChemSpider .Chemical Reactions Analysis
The spiro[3.3]heptane core has been incorporated into various drugs such as the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine .Physical And Chemical Properties Analysis
The molecular formula of spiro[3.3]heptane is C7H12, with an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .Scientific Research Applications
Radical Chemistry and ESR Spectroscopy
Spiro[3.3]heptan-3-yl radicals, related to 3-(3-Bromophenyl)spiro[3.3]heptane, were generated and observed via e.s.r. spectroscopy, highlighting the compound's role in radical chemistry. The study of these radicals provides insights into hydrogen abstraction mechanisms and the structural similarities of spiro[3.3]heptan-3-yl radicals to cyclobutyl radicals, indicating significant implications for understanding radical stability and reactivity (Roberts, Walton, & Maillard, 1986).
Molecular Electronics and Conjugated Systems
Research on orthogonally fused conducting oligomers for molecular electronic devices utilizes spiro-fused cores, including derivatives similar to 3-(3-Bromophenyl)spiro[3.3]heptane. This work contributes to the development of molecular switching devices, highlighting the potential of spiro-fused structures in advanced electronic applications (Tour, Wu, & Schumm, 1991).
Electrochemistry and Redox Properties
The electrochemical investigation of spiro compounds, such as spiro[2.4]heptanes, reveals intricate redox properties. These studies underscore the potential of spiro compounds in electrochemical applications, providing a foundational understanding of their redox behavior and stability under various conditions (Mattiello & Rampazzo, 2001).
Drug Discovery and Biological Activities
Spiro[pyrrolidine-3, 3´-oxindole], sharing structural motifs with 3-(3-Bromophenyl)spiro[3.3]heptane, demonstrates significant anti-breast cancer properties. This application showcases the role of spiro compounds in medicinal chemistry, particularly in the design of potent inhibitors for cancer cell proliferation (Hati et al., 2016).
Organic Synthesis and Chemical Reactivity
Studies focusing on the chemical reactivity and synthetic applications of spiro compounds, such as spiro[2.4]hepta-4,6-dienes, elucidate their versatility in organic synthesis. These insights are crucial for developing new synthetic methodologies and understanding the unique reactivity patterns of spiro compounds (Menchikov & Nefedov, 1994).
Mechanism of Action
Target of Action
It’s known that the spiro[33]heptane core can mimic the mono-, meta- and para-substituted phenyl rings in drugs . This suggests that 3-(3-Bromophenyl)spiro[3.3]heptane could potentially interact with a wide range of biological targets that are typically affected by phenyl ring-containing drugs.
Mode of Action
The mode of action of 3-(3-Bromophenyl)spiro[3.3]heptane involves its interaction with its targets, which is likely to be similar to the interaction of phenyl ring-containing drugs with their targets . The non-coplanar exit vectors of the spiro[3.3]heptane core allow it to mimic the mono-, meta-, and para-substituted phenyl rings in drugs .
Result of Action
It’s known that the patent-free saturated analogs obtained showed a high potency in the corresponding biological assays .
properties
IUPAC Name |
3-(3-bromophenyl)spiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13/h1,3-4,9,12H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKGRNAVPYSQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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